molecular formula C19H18Cl3NO4 B8631162 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate CAS No. 3065-23-4

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate

Cat. No.: B8631162
CAS No.: 3065-23-4
M. Wt: 430.7 g/mol
InChI Key: KXDPKWZNNMFNOJ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is a synthetic organic compound that features a trichlorophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate typically involves the reaction of 2,4,5-trichlorophenol with N-[(benzyloxy)carbonyl]-L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group may protect the compound from degradation, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl N-[(benzyloxy)carbonyl]-L-valinate
  • Pentachlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
  • p-Nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate

Uniqueness

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is unique due to the presence of the trichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.

Properties

CAS No.

3065-23-4

Molecular Formula

C19H18Cl3NO4

Molecular Weight

430.7 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25)

InChI Key

KXDPKWZNNMFNOJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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